molecular formula C9H12N2O3S B2446141 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid CAS No. 876716-89-1

4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid

Cat. No.: B2446141
CAS No.: 876716-89-1
M. Wt: 228.27
InChI Key: IGJJRJBRRJIZBH-UHFFFAOYSA-N
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Description

“4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid” is a chemical compound used for proteomics research applications . The molecular formula of this compound is C9H12N2O3S and it has a molecular weight of 228.27 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H12N2O3S . This indicates that the compound contains nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Formation of Thioamides: The reaction of certain thiadiazoles with primary amines or morpholine results in the formation of thioamides of furylacetic acid (Remizov et al., 2019).
  • Domino-Reactions for Synthesis: A study demonstrates how morpholine-1-carbothioic acid reacts with phenacyl bromides, leading to the formation of various compounds through controlled reactions (Fathalla et al., 2002).

Pharmacological and Biological Applications

  • Antioxidant Activity: A QSAR-analysis on derivatives of this compound has been performed, revealing its potential as an antioxidant (Drapak et al., 2019).
  • Inhibitors in Cancer Research: These derivatives have been identified as inhibitors of phosphoinositide 3-kinase, showing utility in cancer research, particularly in tumor growth models (Alexander et al., 2008).
  • Antimicrobial Activity: The compound has demonstrated potential in the creation of new antimicrobial substances, especially against gram-positive and gram-negative strains (Yeromina et al., 2019).

Synthetic Methodology and Structural Analysis

  • Green Synthetic Methods: A study describes a green synthetic method for a related compound, indicating the direction towards environmentally friendly synthesis approaches (Lei et al., 2017).
  • X-Ray Structure Analysis: Research on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides insights into its structural and photophysical characteristics (Chin et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid is Stearoyl-CoA desaturase-1 (SCD1) . SCD1 is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of biological membranes and signaling molecules.

Mode of Action

The compound acts as an inhibitor of SCD1 . By inhibiting this enzyme, it disrupts the synthesis of monounsaturated fatty acids, leading to changes in the composition of biological membranes and potentially affecting various signaling pathways.

Biochemical Pathways

The inhibition of SCD1 affects the fatty acid metabolism pathway . This can have downstream effects on other pathways, including those involved in inflammation and energy homeostasis.

Result of Action

The inhibition of SCD1 by this compound could lead to a variety of molecular and cellular effects. For example, it could alter the composition of cellular membranes, affect signaling pathways, and potentially influence cell behavior. The exact effects would likely depend on the specific cellular context and the presence of other signaling molecules .

Properties

IUPAC Name

4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-7(8(12)13)15-9(10-6)11-2-4-14-5-3-11/h2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJJRJBRRJIZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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